molecular formula C21H16BrN3O7 B11555342 2-bromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl furan-2-carboxylate

2-bromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl furan-2-carboxylate

Cat. No.: B11555342
M. Wt: 502.3 g/mol
InChI Key: MKQAAZIILRPBJS-FOKLQQMPSA-N
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Description

2-bromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl furan-2-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a bromine atom, a nitro group, and a furan ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl furan-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom into the aromatic ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Nitration: Introduction of the nitro group using a mixture of concentrated sulfuric acid and nitric acid.

    Furan Ring Formation: Formation of the furan ring through cyclization reactions involving appropriate precursors.

    Hydrazone Formation: Reaction of the intermediate with hydrazine derivatives to form the hydrazone linkage.

    Final Coupling: Coupling of the hydrazone intermediate with the furan-2-carboxylate moiety under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Amino Derivatives: Formed through reduction of the nitro group.

    Substituted Derivatives: Formed through nucleophilic substitution of the bromine atom.

Scientific Research Applications

2-bromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl furan-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Use in the synthesis of advanced materials with unique electronic or optical properties.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-bromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H16BrN3O7

Molecular Weight

502.3 g/mol

IUPAC Name

[2-bromo-6-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]-4-nitrophenyl] furan-2-carboxylate

InChI

InChI=1S/C21H16BrN3O7/c1-13-4-2-5-16(8-13)31-12-19(26)24-23-11-14-9-15(25(28)29)10-17(22)20(14)32-21(27)18-6-3-7-30-18/h2-11H,12H2,1H3,(H,24,26)/b23-11+

InChI Key

MKQAAZIILRPBJS-FOKLQQMPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)OC(=O)C3=CC=CO3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)OC(=O)C3=CC=CO3

Origin of Product

United States

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